molecular formula C12H27O6P B049836 Bis(2-butoxyethyl) hydrogen phosphate CAS No. 14260-97-0

Bis(2-butoxyethyl) hydrogen phosphate

Cat. No. B049836
CAS RN: 14260-97-0
M. Wt: 298.31 g/mol
InChI Key: NNXWIPHZHATIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis of Related Compounds : While direct synthesis methods for Bis(2-butoxyethyl) hydrogen phosphate are not explicitly detailed in available literature, related phosphate compounds have been synthesized using various chemical reactions. For example, the synthesis of bis(cyclohexylamine) 2-deoxy-alpha-D-ribosyl-1-phosphate was achieved through crystallization-induced asymmetric transformation (Komatsu & Awano, 2002).

Molecular Structure Analysis

  • Structural Insights from Related Phosphates : Studies on similar phosphate compounds, such as bis(diacylglycero) phosphate, provide insights into the molecular structure. These studies often utilize NMR techniques and component analysis to characterize the synthetic products (Dang & Stoffel, 1983).

Chemical Reactions and Properties

  • Chemical Reactions of Analogous Compounds : Research on tris(2-butoxyethyl) phosphate (TBOEP), a related compound, has shown that its major in vitro metabolite is BBOEHEP, indicating specific chemical reactions occurring within the liver and serum enzymes (Van den Eede et al., 2015).

Physical Properties Analysis

  • Physical Properties of Similar Phosphates : Studies on compounds like bis(monoacylglycero)phosphate reveal their physical properties, such as phase behavior and stability, which can be relevant to understanding Bis(2-butoxyethyl) hydrogen phosphate (Amidon et al., 1996).

Chemical Properties Analysis

  • Chemical Behavior of Analogous Phosphates : The chemical properties of similar phosphates, like Bis(3-hydroxyphenyl) phenyl phosphate, have been studied, indicating how these compounds interact with other chemicals and their stability under various conditions (Wang & Shieh, 2000).

Scientific Research Applications

  • Presence and Impact on Children's Health : It was detected in all urine samples from children aged 0-5 years in Queensland, Australia, indicating widespread exposure. OPEs like Bis(2-butoxyethyl) hydrogen phosphate are suspected of having reproductive toxicity, carcinogenicity, and neurotoxicity, emphasizing the importance of monitoring early life exposure (He et al., 2018).

  • Biotransformation in Human Liver and Serum : A study demonstrated that human liver microsome and serum enzymes biotransform tris(2-butoxyethyl) phosphate (TBOEP), with Bis(2-butoxyethyl) hydrogen phosphate being one of the significant metabolites. This research aids in understanding the metabolic pathways and potential health risks associated with TBOEP exposure (Van den Eede et al., 2015).

  • Human Exposure and Metabolites : Another study on TBOEP, a related compound, found its metabolites including Bis(2-butoxyethyl) hydrogen phosphate in human urine. Understanding the toxicokinetics and the presence of metabolites helps assess exposure risks (Völkel et al., 2017).

  • Effects on Human Nuclear Receptors : Research has shown that primary metabolites of organophosphate flame retardants, including Bis(2-butoxyethyl) hydrogen phosphate, can act as agonists for certain human nuclear receptors. This indicates potential biological activity and health implications (Kojima et al., 2016).

  • Metabolism in Fish Liver and Intestinal Microsomes : A study on the metabolism of alkyl organophosphate esters in fish liver and intestinal microsomes identified Bis(2-butoxyethyl) hydrogen phosphate as a major metabolite. This provides insights into the environmental behavior and potential impact of these compounds in aquatic organisms (Hou et al., 2018).

  • Exposure in Japanese Schoolchildren : Urinary metabolites of phosphate flame retardants and plasticizers, including Bis(2-butoxyethyl) hydrogen phosphate, were detected in Japanese schoolchildren, highlighting the ubiquity of exposure to these chemicals (Bastiaensen et al., 2019).

  • Human Exposure to Organophosphate Esters : A study showed negative associations between certain OPEs and cholesterol levels, indicating potential health implications. The study included metabolites like Bis(2-butoxyethyl) hydrogen phosphate (Siddique et al., 2020).

Safety And Hazards

Bis(2-butoxyethyl) hydrogen phosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

bis(2-butoxyethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O6P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXWIPHZHATIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(=O)(O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065740
Record name Bis(2-butoxyethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-butoxyethyl) hydrogen phosphate

CAS RN

14260-97-0
Record name Bis(2-butoxyethyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14260-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-butoxyethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-butoxyethyl) hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-butoxyethyl) hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Bis(2-butoxyethyl) hydrogen phosphate
Reactant of Route 3
Reactant of Route 3
Bis(2-butoxyethyl) hydrogen phosphate
Reactant of Route 4
Bis(2-butoxyethyl) hydrogen phosphate
Reactant of Route 5
Bis(2-butoxyethyl) hydrogen phosphate
Reactant of Route 6
Bis(2-butoxyethyl) hydrogen phosphate

Citations

For This Compound
23
Citations
G Choi, AP Keil, DB Richardson… - ISEE Conference …, 2020 - ehp.niehs.nih.gov
Background. Elevated organophosphate esters (OPEs) during pregnancy has been associated with hyperactivity and attention problems in children. Such behaviors are often found in …
Number of citations: 0 ehp.niehs.nih.gov
X Li, N Zhao, J Fu, Y Liu, W Zhang… - Environmental …, 2020 - ACS Publications
Organophosphate triesters (tri-OPEs) have recently been widely identified in aquatic ecosystems, but information on their organophosphate diester (di-OPE) metabolites is sparsely …
Number of citations: 30 pubs.acs.org
G Choi, AP Keil, DB Richardson, JL Daniels… - Environment …, 2021 - Elsevier
Background Organophosphate esters (OPEs) are a class of flame retardants in common use. OPEs can easily leach from materials, resulting in human exposure. Increasing …
Number of citations: 19 www.sciencedirect.com
G Choi - 2020 - search.proquest.com
Background. Exposures to organophosphate esters (OPEs), common-use plasticizers/flame retardants, are widespread in contemporary human populations. OPEs have been …
Number of citations: 3 search.proquest.com
Y Yin, N Zhao, L Yifei, Z Xiao, X Liu, X Su… - Journal of Hazardous …, 2022 - Elsevier
Although organophosphate triesters’ (tri-OPEs) large application and potential toxicity has aroused public concern of human dietary exposure, no study has evaluated their deposition, …
Number of citations: 2 www.sciencedirect.com
SR Newton, JR Sobus, EM Ulrich, RR Singh… - Analytical and …, 2020 - Springer
Non-targeted analysis (NTA) methods are being increasingly used to aid in the identification of unknown compounds in the environment, a problem that has challenged environmental …
Number of citations: 22 link.springer.com
J Fu, K Fu, B Hu, W Zhou, Y Fu, L Gu… - Environmental …, 2023 - ACS Publications
Little is known about the sources and environmental behavior of organophosphate esters (OPEs) in the Arctic, especially their transformation products. The present study …
Number of citations: 3 pubs.acs.org
G Choi, AP Keil, GD Villanger, DB Richardson… - Science of the Total …, 2021 - Elsevier
Background Contemporary human populations are exposed to elevated concentrations of organophosphate esters (OPEs) and phthalates. Some metabolites have been linked with …
Number of citations: 14 www.sciencedirect.com
Y Wang, M Yang, F Wang, X Chen, M Wu… - International Journal of …, 2021 - mdpi.com
In China, organophosphate esters (OPEs) are widely used in indoor environments. However, there is little information regarding the internal and external exposure of university students …
Number of citations: 3 www.mdpi.com
M Jokanović, P Oleksak, K Kuca - Toxicology, 2022 - Elsevier
This article reviews available data regarding the possible association of organophosphorus (OP) pesticides with neurological disorders such as dementia, attention deficit hyperactivity …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.